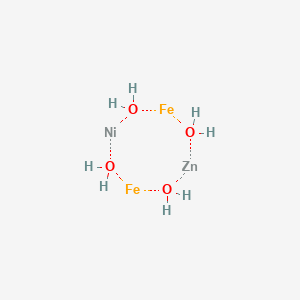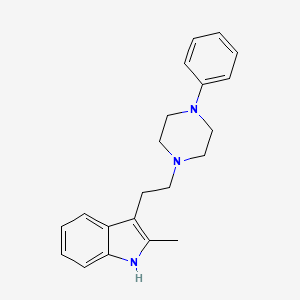
1-(2-(2-Methylindol-2-yl)ethyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This particular compound features a phenylpiperazine moiety, which is often associated with psychoactive and therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylindole and 1-(2-bromoethyl)-4-phenylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-methylindole is reacted with 1-(2-bromoethyl)-4-phenylpiperazine under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including antipsychotic, antidepressant, and anxiolytic properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, which can modulate mood and behavior. The indole ring may also contribute to its biological activity by interacting with other cellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine
- 2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]benzene
- 2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene
Uniqueness
2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole is unique due to its specific combination of the indole and phenylpiperazine moieties. This combination imparts distinct biological activities and makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
4121-77-1 |
|---|---|
Fórmula molecular |
C21H25N3 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C21H25N3/c1-17-19(20-9-5-6-10-21(20)22-17)11-12-23-13-15-24(16-14-23)18-7-3-2-4-8-18/h2-10,22H,11-16H2,1H3 |
Clave InChI |
FVTXUALVQNDJRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)CCN3CCN(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


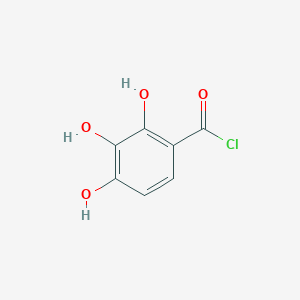

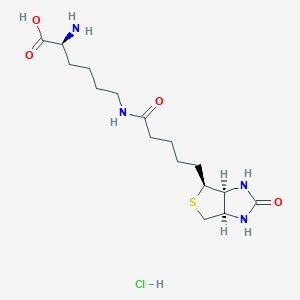
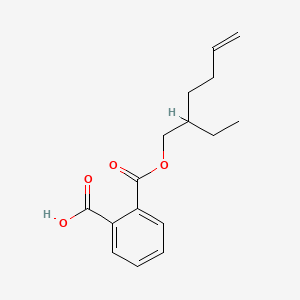
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B13827603.png)
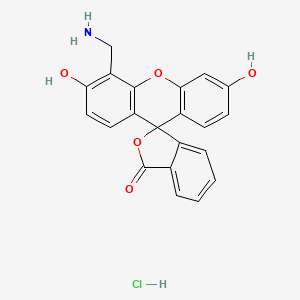
![5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine](/img/structure/B13827626.png)
![Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-](/img/structure/B13827634.png)
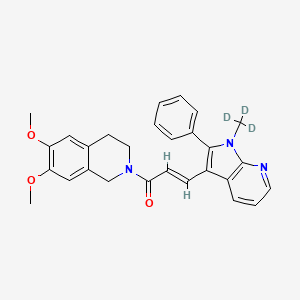
![4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B13827643.png)
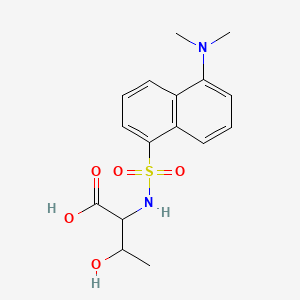
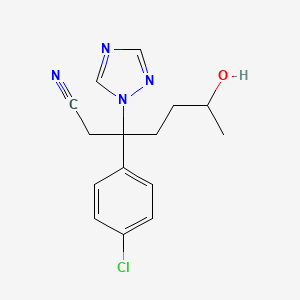
methanol](/img/structure/B13827656.png)
